![molecular formula C13H18FNO4 B13725634 [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13725634.png)
[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a fluoro-hydroxyphenoxy group and a carbamic acid tert-butyl ester moiety, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoro-Hydroxyphenoxy Intermediate: The initial step involves the introduction of a fluoro group onto a hydroxyphenol derivative through electrophilic fluorination. This can be achieved using reagents such as xenon difluoride (XeF2) or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Coupling with Ethyl Carbamate: The fluoro-hydroxyphenoxy intermediate is then coupled with ethyl carbamate in the presence of a suitable base, such as potassium carbonate (K2CO3), to form the desired carbamic acid ester.
Protection of the Carbamic Acid Group: The final step involves the protection of the carbamic acid group with a tert-butyl ester, using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
[2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-hydroxyphenoxy group can form hydrogen bonds and electrostatic interactions with active sites, while the carbamic acid ester moiety can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways and cellular functions, leading to the observed effects.
類似化合物との比較
Similar Compounds
[2-(4-Chloro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with a chloro group instead of a fluoro group.
[2-(4-Methyl-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with a methyl group instead of a fluoro group.
[2-(4-Nitro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester: Similar structure but with a nitro group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in [2-(4-Fluoro-3-hydroxyphenoxy)-ethyl]-carbamic acid tert-butyl ester imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs. This makes it a valuable compound for various applications, particularly in medicinal chemistry and drug development.
特性
分子式 |
C13H18FNO4 |
|---|---|
分子量 |
271.28 g/mol |
IUPAC名 |
tert-butyl N-[2-(4-fluoro-3-hydroxyphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H18FNO4/c1-13(2,3)19-12(17)15-6-7-18-9-4-5-10(14)11(16)8-9/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) |
InChIキー |
SDYXYOUCHOEANQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOC1=CC(=C(C=C1)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


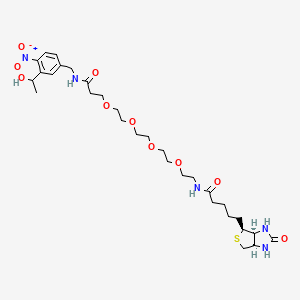
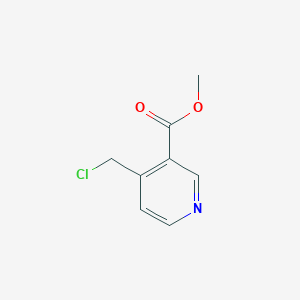
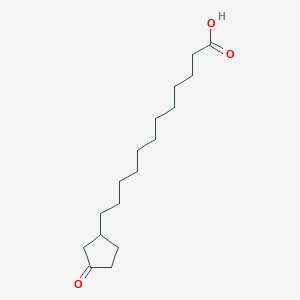


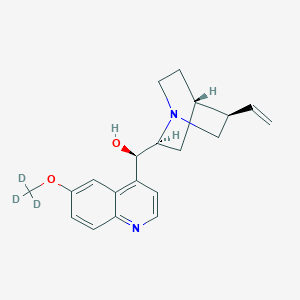


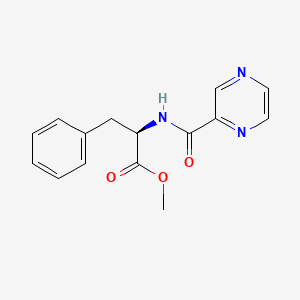
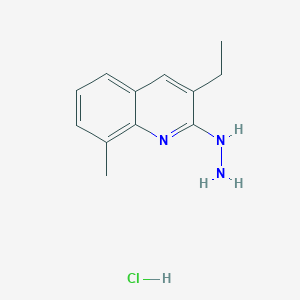
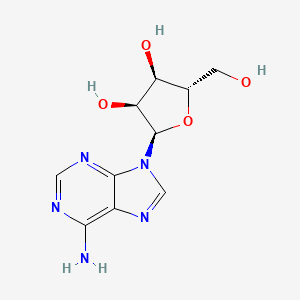
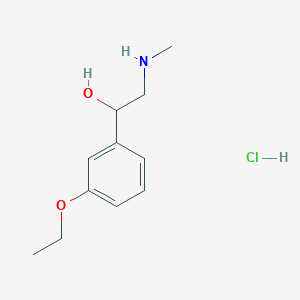
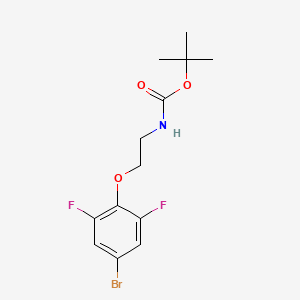
![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
